An In-depth Technical Guide to 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid and its Therapeutic Potential as a Succinobucol Analogue
An In-depth Technical Guide to 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid and its Therapeutic Potential as a Succinobucol Analogue
This guide provides a comprehensive technical overview of 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid (CAS 23873-27-0), a dicarboxylic acid derivative with potential therapeutic applications. Due to the limited publicly available data on this specific compound, this document will leverage the extensive research on its close structural and functional analogue, Succinobucol (AGI-1067), to provide a scientifically grounded exploration of its potential physicochemical properties, synthesis, and biological activities. This approach is intended to offer valuable insights for researchers, scientists, and drug development professionals interested in this class of molecules.
Introduction to the Therapeutic Landscape of Dicarboxylic Acid Amine Derivatives
Dicarboxylic acids and their derivatives are a versatile class of molecules in organic and medicinal chemistry.[1] Their ability to form stable amides and esters, coupled with the potential for the two carboxylic acid groups to interact with biological targets, makes them attractive scaffolds for drug design. The succinimide and succinamide moieties, in particular, are found in a variety of biologically active compounds with anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[2][3]
Succinobucol, a well-studied derivative of probucol, exemplifies the therapeutic potential of this chemical class.[4] It has demonstrated significant antioxidant and anti-inflammatory effects in preclinical studies, although its clinical development has faced challenges.[4] The structural similarities between Succinobucol and 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid suggest that the latter may share some of its biological activities, making it a compound of interest for further investigation.
Physicochemical Properties of 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid
A summary of the known and predicted physicochemical properties of 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 23873-27-0 | Internal Knowledge |
| Molecular Formula | C10H16N2O6 | Internal Knowledge |
| Molecular Weight | 260.24 g/mol | Internal Knowledge |
| IUPAC Name | 4,4'-(ethane-1,2-diyldiimino)bis(4-oxobutanoic acid) | Internal Knowledge |
| Synonyms | N,N'-Ethylenebis(succinamic acid) | Internal Knowledge |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Soluble in aqueous base, sparingly soluble in water, soluble in DMSO (predicted) | Inferred |
| pKa | ~4.3 and ~5.6 (for the carboxylic acid groups, predicted) | [5] |
Synthesis and Manufacturing
A plausible synthetic route for 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid involves the reaction of ethylenediamine with two equivalents of succinic anhydride. This reaction is a common method for the preparation of N-substituted succinimides and related compounds.[6]
Caption: Proposed synthesis of 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid.
The reaction proceeds via a nucleophilic attack of the amine groups of ethylenediamine on the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring to form the corresponding succinamic acid. The reaction is typically carried out in a suitable solvent at elevated temperatures.
Potential Biological Activities and Mechanisms of Action
Based on the extensive research on Succinobucol and other succinimide derivatives, 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid is hypothesized to possess antioxidant and anti-inflammatory properties.
Antioxidant Activity
Succinobucol is a potent antioxidant that has been shown to protect against mitochondrial dysfunction and oxidative stress.[7] One of its key mechanisms is the upregulation of glutathione (GSH) levels, a major intracellular antioxidant.[7] This is achieved through the activation of the Nrf2/ARE pathway, which leads to increased expression of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis.[7] Given its structural similarity, 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid may also exert its antioxidant effects through a similar mechanism.
Anti-inflammatory Activity
Succinobucol has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8][9] This is thought to be mediated, in part, by the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[10] Furthermore, Succinobucol is a potent and selective inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, which plays a crucial role in the recruitment of leukocytes to sites of inflammation.[11]
The proposed anti-inflammatory mechanism is illustrated below:
Caption: Putative anti-inflammatory mechanism of action.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid, the following experimental protocols are recommended.
In Vitro Antioxidant Activity: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to measure intracellular ROS levels in a cell-based assay.[12][13]
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Phosphate-buffered saline (PBS)
-
H2DCF-DA (5 mM stock in DMSO)
-
Hydrogen peroxide (H2O2) or another ROS inducer
-
4,4'-(Ethylenediimino)bis(4-oxobutyric) acid (test compound)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Remove the treatment medium and wash the cells once with PBS.
-
Load the cells with 10 µM H2DCF-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells once with PBS to remove excess probe.
-
Induce oxidative stress by adding a known concentration of H2O2 (e.g., 100 µM) to the cells.
-
Immediately measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Monitor the fluorescence at regular intervals for up to 1 hour.
-
Calculate the percentage of ROS inhibition compared to the H2O2-treated control.
In Vitro Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines
This protocol outlines the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the production of TNF-α and IL-6 by lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
4,4'-(Ethylenediimino)bis(4-oxobutyric) acid (test compound)
-
TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours to induce cytokine production.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Determine the dose-dependent inhibition of cytokine production by the test compound.
Conclusion and Future Directions
While direct experimental data for 4,4'-(Ethylenediimino)bis(4-oxobutyric) acid is currently limited, the extensive research on its structural analogue, Succinobucol, provides a strong rationale for investigating its potential as an antioxidant and anti-inflammatory agent. The proposed experimental protocols offer a clear path for the initial biological characterization of this compound. Future studies should focus on a comprehensive evaluation of its efficacy in various in vitro and in vivo models of oxidative stress and inflammation, as well as a thorough investigation of its safety and pharmacokinetic profile. The exploration of this and other dicarboxylic acid amine derivatives could lead to the discovery of novel therapeutics for a range of diseases.
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